molecular formula C14H16N2O3S2 B7187371 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide

Cat. No.: B7187371
M. Wt: 324.4 g/mol
InChI Key: AUBRJSUCJHCEGY-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-3-11-8-15-13(20-11)9-16-14(17)10-4-6-12(7-5-10)21(2,18)19/h4-8H,3,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBRJSUCJHCEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide typically involves the reaction of 5-ethyl-1,3-thiazole-2-methanamine with 4-methylsulfonylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methylsulfonylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a methylsulfonylbenzamide group.

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